molecular formula C7H6N2OS B12872884 5-(Furan-2-yl)thiazol-2-amine

5-(Furan-2-yl)thiazol-2-amine

Cat. No.: B12872884
M. Wt: 166.20 g/mol
InChI Key: LIKVAWLXAGPXPU-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)thiazol-2-amine is a heterocyclic compound that contains both a furan ring and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both nitrogen and sulfur atoms in the thiazole ring, along with the oxygen atom in the furan ring, contributes to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)thiazol-2-amine typically involves the reaction of furan-2-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. This reaction is often carried out in the presence of a catalyst such as hydrochloric acid or acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the furan and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

    Substitution: Various substituted thiazole and furan derivatives depending on the reagents used.

Scientific Research Applications

5-(Furan-2-yl)thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.

    Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)thiazol-2-amine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function.

    Pathways Involved: It may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Thienyl)thiazol-2-amine: Contains a thiophene ring instead of a furan ring.

    5-(Pyridin-2-yl)thiazol-2-amine: Contains a pyridine ring instead of a furan ring.

    5-(Phenyl)thiazol-2-amine: Contains a phenyl ring instead of a furan ring.

Uniqueness

5-(Furan-2-yl)thiazol-2-amine is unique due to the presence of both a furan and a thiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

5-(furan-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C7H6N2OS/c8-7-9-4-6(11-7)5-2-1-3-10-5/h1-4H,(H2,8,9)

InChI Key

LIKVAWLXAGPXPU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CN=C(S2)N

Origin of Product

United States

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